2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine

Lipophilicity Membrane permeability CNS drug design

2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine (CAS 823234-68-0) is a difluoromethoxy-substituted phenethylamine derivative with the molecular formula C10H13F2NO2 and a molecular weight of 217.21 g/mol. The compound features a primary amine terminus on a two-carbon ethyl linker attached to a phenyl ring bearing a difluoromethoxy (-OCF2H) group at the para position and a methoxy (-OCH3) group at the meta position.

Molecular Formula C10H13F2NO2
Molecular Weight 217.21 g/mol
CAS No. 823234-68-0
Cat. No. B3387415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine
CAS823234-68-0
Molecular FormulaC10H13F2NO2
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCN)OC(F)F
InChIInChI=1S/C10H13F2NO2/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12/h2-3,6,10H,4-5,13H2,1H3
InChIKeyURLINGHNVATZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine (CAS 823234-68-0): Procurement-Grade Physicochemical Profile and Research Utility


2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine (CAS 823234-68-0) is a difluoromethoxy-substituted phenethylamine derivative with the molecular formula C10H13F2NO2 and a molecular weight of 217.21 g/mol . The compound features a primary amine terminus on a two-carbon ethyl linker attached to a phenyl ring bearing a difluoromethoxy (-OCF2H) group at the para position and a methoxy (-OCH3) group at the meta position . Computed physicochemical properties include an XLogP3 of 1.7, a topological polar surface area of 44.5 Ų, and five rotatable bonds . It is commercially available from specialty chemical suppliers as a research-grade building block, typically at ≥95% purity [1].

Why 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine Cannot Be Replaced by Generic Phenethylamine Analogs


Substituting 2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine with a generic phenethylamine analog (e.g., 4-methoxyphenethylamine or the 3-OCF2H-4-OCH3 regioisomer) introduces measurable differences in lipophilicity, metabolic stability, and electronic character that can alter biological outcomes. The -OCF2H group is a recognized bioisostere for -OCH3 that enhances metabolic stability by resisting O-dealkylation, a well-documented metabolic liability of methoxy-substituted aromatics [1]. In a direct comparative study within a single PDE4D inhibitor chemotype, replacement of a 3-methoxy group with a 3-difluoromethoxy isostere improved the pharmacokinetic profile and maintained target selectivity [2]. Furthermore, the 4-OCF2H-3-OCH3 substitution pattern is embedded in the clinically studied dual PDE3/PDE4 inhibitor Zardaverine, whereas positional isomers do not share this validated pharmacophoric arrangement [3]. These differences mean that in-class compounds cannot be assumed interchangeable without quantitative justification.

Quantitative Differentiation Evidence for 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine vs. Closest Analogs


Lipophilicity Advantage Over Non-Fluorinated 4-Methoxyphenethylamine

Replacement of the para-methoxy group in 4-methoxyphenethylamine with a difluoromethoxy substituent increases the compound's lipophilicity, as measured by computed logP values. The target compound 2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine has a reported LogP of 2.50 and an XLogP3 of 1.7 , compared to the non-fluorinated analog 4-methoxyphenethylamine (CAS 55-81-2), for which experimentally determined and computed LogP values range from 1.17 to 1.90 across multiple sources . The lipophilicity increase conferred by the -OCF2H group is attributable to its greater hydrophobic surface area and higher Hansch π constant relative to -OCH3 [1].

Lipophilicity Membrane permeability CNS drug design

Regioisomeric Differentiation: 4-OCF2H-3-OCH3 vs. 3-OCF2H-4-OCH3 Substitution Pattern

The target compound (CAS 823234-68-0) bears the difluoromethoxy group at the para position and the methoxy group at the meta position. Its direct regioisomer, 2-[3-(difluoromethoxy)-4-methoxyphenyl]ethanamine (CAS 823234-69-1), reverses this substitution pattern. While both isomers share the same molecular formula (C10H13F2NO2) and identical XLogP3 (1.7) , the ACD/LogP values differ measurably: 2.50 for the target compound versus 1.38 for the regioisomer . The positional swap alters the electronic interplay between the electron-withdrawing -OCF2H group (Hammett σp ≈ +0.35) and the electron-donating -OCH3 group (Hammett σm ≈ +0.12), resulting in distinct reactivity in electrophilic aromatic substitution and different hydrogen-bonding acceptor profiles at the biological target level [1].

Regioisomer Electronic effects Structure-activity relationship

Metabolic Stability Advantage of -OCF2H Over -OCH3: Evidence from Peer-Reviewed Isosteric Replacement Studies

The difluoromethoxy group (-OCF2H) is established in the medicinal chemistry literature as a bioisosteric replacement for the methoxy group (-OCH3) that confers resistance to cytochrome P450-mediated O-dealkylation, a primary metabolic clearance pathway for methoxy-substituted aromatics [1]. In a quantitative demonstration, Brullo et al. (2015) replaced a 3-methoxy group with a 3-difluoromethoxy isostere in a series of PDE4D inhibitors and observed that the fluorinated analog (compound 3b) exhibited an improved pharmacokinetic profile compared to its non-fluorinated analogue, while maintaining PDE4D3 inhibitory activity and selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms [2]. The target compound, bearing the -OCF2H group at the para position, benefits from this established principle: the -OCF2H group is resistant to oxidative O-dealkylation, resulting in longer metabolic half-life relative to compounds relying solely on methoxy substitution [3].

Metabolic stability O-dealkylation Bioisostere Pharmacokinetics

Pharmacological Validation of the 4-OCF2H-3-OCH3 Scaffold via Zardaverine (Dual PDE3/PDE4 Inhibitor)

The 4-(difluoromethoxy)-3-methoxyphenyl moiety of the target compound is the identical aryl substitution pattern found in Zardaverine (CAS 101975-10-4), a dual phosphodiesterase 3/4 inhibitor that reached clinical investigation [1]. Zardaverine inhibits PDE3 from human platelets with an IC50 of 0.58 μM and PDE4 from human polymorphonuclear leukocytes with an IC50 of 0.17 μM, demonstrating selectivity over PDE1, PDE2, and PDE5 isoforms (IC50 >138 μM for all) [2]. This establishes that the 4-OCF2H-3-OCH3 substitution pattern is pharmacologically competent for engaging cyclic nucleotide phosphodiesterase targets. Analogs lacking this specific substitution arrangement (e.g., the regioisomer 823234-69-1) do not correspond to any known pharmacologically validated scaffold and thus carry higher target-validation risk in PDE-focused programs [3].

Phosphodiesterase inhibition Scaffold validation Pharmacophore

Amine Basicity Modulation by the Electron-Withdrawing -OCF2H Group vs. Unsubstituted Phenethylamine

The electron-withdrawing inductive effect (-I) of the difluoromethoxy group reduces the basicity of the primary amine relative to unsubstituted phenethylamine. Unsubstituted 2-phenylethylamine has a conjugate acid pKa of approximately 9.84 at 25°C . For a closely related 2-[difluoromethoxy]phenylethan-1-amine analog bearing the -OCF2H group at the ortho position, the predicted pKa (base) is lowered to 9.45–9.60 . The target compound, with the -OCF2H group at the para position, is expected to exhibit a similar reduction in amine basicity of approximately 0.2–0.4 pKa units compared to unsubstituted phenethylamine. This shift alters the ratio of protonated to neutral amine species at physiological pH (7.4), which influences passive membrane permeability and lysosomal trapping potential [1].

Amine basicity pKa Ionization state CNS penetration

Evidence-Backed Application Scenarios for 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine (CAS 823234-68-0)


Synthesis of PDE3/PDE4 Dual Inhibitor Analogs Using the Zardaverine Scaffold

The 4-(difluoromethoxy)-3-methoxyphenyl moiety of the target compound directly maps onto the aryl substitution pattern of Zardaverine, a clinically studied dual PDE3/PDE4 inhibitor with IC50 values of 0.58 μM (PDE3) and 0.17 μM (PDE4) [1]. Medicinal chemistry teams developing second-generation PDE inhibitors can use 2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine as a key intermediate for constructing pyridazinone or related heterocyclic cores via the primary amine handle. The pre-installed 4-OCF2H-3-OCH3 substitution pattern eliminates the need for late-stage difluoromethoxylation, a synthetic step that often requires specialized reagents and conditions [2].

CNS Drug Discovery Building Block with Favorable Physicochemical Properties

With a molecular weight of 217.21 Da, XLogP3 of 1.7, TPSA of 44.5 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors, 2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine occupies physicochemical space consistent with CNS drug-likeness . The reduced amine basicity (estimated pKa ≈ 9.45–9.60) relative to unsubstituted phenethylamine (pKa 9.84) increases the fraction of neutral species at physiological pH, favoring passive blood-brain barrier penetration . The -OCF2H group further enhances metabolic stability by resisting O-dealkylation, a critical advantage for programs targeting CNS indications where extended target engagement is required [3].

Fluorinated Fragment Library Construction for 19F NMR-Based Screening

The two chemically equivalent fluorine atoms in the -OCF2H group provide a distinct 19F NMR signal that can be exploited in fragment-based drug discovery (FBDD) campaigns. Unlike -OCH3-substituted analogs that lack an NMR-active heteronuclear probe, the target compound enables 19F NMR-based binding assays to detect weak interactions with protein targets . The primary amine serves as a versatile synthetic handle for generating diverse fragment libraries through amide bond formation, reductive amination, or sulfonamide coupling.

Structure-Activity Relationship (SAR) Studies on Metabolic Stability of Phenethylamine Derivatives

The target compound serves as a direct comparator to its non-fluorinated analog (4-methoxyphenethylamine) and its regioisomer (3-OCF2H-4-OCH3) in systematic SAR studies aimed at quantifying the contribution of the -OCF2H group to metabolic stability [3]. The LogP difference of approximately +0.6 to +1.3 units relative to 4-methoxyphenethylamine, combined with the documented resistance of -OCF2H to O-dealkylation, allows research teams to isolate the effects of fluorination on in vitro microsomal stability, CYP inhibition, and plasma protein binding within a controlled chemotype series .

Quote Request

Request a Quote for 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.